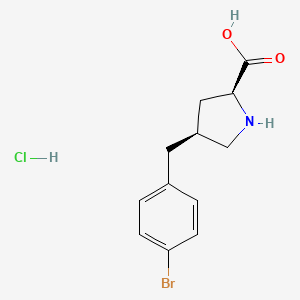

(4S)-4-(4-Bromo-benzyl)-l-proline hcl

Description

Significance as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are essential molecules in organic synthesis, particularly for the creation of pharmaceuticals and other bioactive compounds where specific stereochemistry is crucial for function. (4S)-4-(4-Bromo-benzyl)-L-proline HCl serves as a valuable building block for synthesizing complex molecules. chemimpex.com Its defined stereochemistry allows for targeted interactions within biological systems, making it a useful component in the design of novel therapeutics. chemimpex.com

The presence of the 4-bromobenzyl group is significant for several reasons. It adds a bulky, rigid aromatic structure to the proline scaffold, which can be used to influence the conformation of larger molecules into which it is incorporated. Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications through reactions like cross-coupling, allowing for the construction of more complex molecular architectures. Researchers have utilized this compound in pharmaceutical development, particularly for drugs targeting neurological disorders, and in peptide synthesis. chemimpex.com The bromobenzyl group can also enhance lipophilicity, a property that may improve membrane permeability and bioavailability of the final compound. chemimpex.com

Context within L-Proline Derivatives and Their Stereochemical Importance

The stereochemistry of L-proline derivatives is of paramount importance. The pyrrolidine (B122466) ring can adopt distinct puckered conformations (endo and exo), and substituents on the ring can favor one pucker over the other. nih.gov This conformational preference directly impacts the stability and function of peptides and proteins. nih.govnih.gov For example, in collagen, which is rich in proline and its hydroxylated derivative, the stability of the iconic triple helix structure is highly dependent on the stereochemistry of substituents on the proline ring. nih.gov

Substituting the proline ring at the C4 (or gamma) position, as in (4S)-4-(4-Bromo-benzyl)-L-proline, creates a conformationally constrained analog. researchgate.net The identity and stereochemistry of such substitutions allow for the predictable modulation of a molecule's function. nih.gov This principle is widely exploited in medicinal chemistry and peptide engineering to design molecules with specific shapes and biological activities. nih.gov

| Compound | Key Structural Feature | Significance |

|---|---|---|

| L-Proline | Cyclic pyrrolidine ring | Confers conformational rigidity, acts as a structural template in peptides. nih.govorganic-chemistry.org |

| This compound | 4S-substituted bromobenzyl group | Introduces steric bulk, a reactive handle (Br), and influences ring pucker for stereochemical control. chemimpex.com |

Overview of Academic Research Trajectories for Similar Chiral Scaffolds

The development of chiral scaffolds based on the proline ring is an active and diverse area of academic research. Key trajectories include the synthesis of novel derivatives, their application in organocatalysis, and their incorporation into advanced materials.

Synthesis of Novel Derivatives: A primary research focus is the development of efficient and stereoselective methods to install various functional groups onto the proline ring. organic-chemistry.org Researchers have devised synthetic routes starting from commercially available materials like (cis)-4-hydroxy-L-proline to create new 4-substituted proline analogs. mdpi.comchemrxiv.org A technique known as "proline editing" allows for the stereospecific modification of hydroxyproline (B1673980) residues already incorporated within a peptide on a solid support, providing access to a vast array of functionalized prolines without extensive solution-phase synthesis. nih.govacs.org This method enables the introduction of diverse functionalities, including fluorescent probes, reactive handles for bioconjugation, and mimetics of other amino acids. acs.org

Applications in Organocatalysis: L-proline itself is a renowned organocatalyst, capable of catalyzing a wide range of asymmetric reactions like aldol (B89426) and Mannich reactions. organic-chemistry.orgnih.gov A major research trend involves modifying the proline scaffold to create more effective or specialized catalysts. By attaching different functional groups, scientists can fine-tune the catalyst's steric and electronic properties to improve reaction yields and enantioselectivity. researchgate.net Research also explores the use of these chiral proline scaffolds in novel catalytic systems, such as their incorporation into porous organic cages to create nanoreactors for asymmetric reactions. rsc.org

Advanced Materials and Peptide Engineering: Substituted prolines are crucial in the field of peptide and protein engineering. By strategically placing these modified amino acids within a peptide sequence, researchers can control protein folding, stability, and biological recognition. nih.gov For instance, functionalization at the C4 position is particularly interesting as this position is often exposed on the exterior of helical structures, allowing it to engage in supramolecular interactions. acs.org This has led to the design of self-assembling peptide frameworks with tunable properties for applications in bionanomaterials. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,4S)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLADUNWTKKPQQP-ROLPUNSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4s 4 4 Bromo Benzyl L Proline Hcl and Its Stereoisomers

Direct Synthesis Approaches from L-Proline Precursors

Direct functionalization of readily available L-proline or its derivatives, such as 4-hydroxy-L-proline, represents a common and often efficient route to target molecules. These methods leverage the inherent chirality of the starting material to establish the stereocenter at C2.

A conceptually straightforward method to introduce the 4-bromobenzyl group is through a nucleophilic substitution reaction. This typically involves the reaction of an L-proline-derived enolate with a 4-substituted benzyl (B1604629) halide, such as 4-bromobenzyl chloride or bromide. In such halides, the halogen on the benzylic carbon is significantly more reactive towards nucleophilic substitution than the halogen on the aromatic ring. askfilo.comvaia.comvedantu.com

The general process involves several steps:

Protection: The amine and carboxylic acid functionalities of L-proline are typically protected to prevent side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and esterification (e.g., methyl or benzyl ester) for the acid.

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the C4 position, forming a nucleophilic enolate.

Alkylation: The enolate is then reacted with 4-bromobenzyl halide. The nucleophilic C4 atom attacks the electrophilic benzylic carbon, displacing the halide and forming the C-C bond.

Deprotection: The protecting groups are removed to yield the final amino acid.

This direct alkylation approach, however, can present challenges in controlling the stereochemistry at the C4 position, often resulting in a mixture of diastereomers (cis and trans isomers).

Achieving high yield and, critically, stereocontrol in the synthesis of 4-substituted prolines requires careful optimization of reaction parameters. For direct alkylation methods, factors such as the choice of base, solvent, temperature, and additives can influence the diastereoselectivity.

A more refined and stereocontrolled direct approach commences from a precursor where the C4 stereochemistry can be more reliably directed, such as (cis)-4-hydroxy-L-proline. mdpi.comchemrxiv.org A representative stereoselective sequence is outlined below:

Protection: The synthesis begins with the protection of the nitrogen atom of commercial (cis)-4-hydroxy-L-proline, for example, with a carboxybenzyl (Cbz) group. mdpi.com

Oxidation: The secondary alcohol at the C4 position is oxidized to a ketone. A common method uses trichloroisocyanuric acid (TCICA) in the presence of a TEMPO catalyst. mdpi.com

Olefination: A Wittig reaction is employed to convert the C4-keto group into a 4-benzylidene moiety. This is achieved by reacting the ketone with a phosphonium (B103445) ylide, such as (4-bromobenzyl)triphenylphosphonium bromide, in the presence of a strong base.

Stereoselective Reduction: The exocyclic double bond is then hydrogenated. The stereochemical outcome of this reduction is crucial. The existing stereocenter at C2 directs the approach of hydrogen, typically leading to a high diastereoselectivity for the desired (4S) configuration when starting from L-proline. Catalysts like Palladium on carbon (Pd/C) are often used for this transformation.

Deprotection: Finally, removal of the protecting groups yields the target compound, which can be isolated as its hydrochloride salt.

This multi-step pathway provides superior control over the C4 stereocenter compared to direct alkylation of a proline enolate.

Enantioselective Synthetic Strategies for 4-Substituted Proline Scaffolds

Beyond modifying existing proline precursors, de novo synthesis strategies offer powerful and versatile routes to a wide array of 4-substituted proline analogs with high enantiomeric purity. These methods build the pyrrolidine (B122466) ring from acyclic precursors using asymmetric reactions.

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been created, the auxiliary is removed. This strategy has been widely applied to the synthesis of proline derivatives. uow.edu.au

For instance, Evans chiral auxiliaries, such as chiral oxazolidinones, can be used to control Michael additions or cycloaddition reactions. nih.govnih.gov In one approach, an N-acryloyl derivative of a chiral oxazolidinone can act as a chiral Michael acceptor. The addition of a nucleophile to this system is directed by the bulky substituent on the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. This adduct can then be elaborated and cyclized to form the substituted pyrrolidine ring. Similarly, chiral oxazolidinones have been used as dipolarophiles in cycloaddition reactions, controlling the facial selectivity of the approach of the dipole. nih.gov

Table 1: Examples of Chiral Auxiliary-Mediated Reactions for Pyrrolidine Synthesis

| Reaction Type | Chiral Auxiliary | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Michael Addition | Evans Oxazolidinone | Addition of vinyl Grignard to a dehydroproline derivative | High diastereoselectivity | nih.gov |

| 1,3-Dipolar Cycloaddition | Chiral Oxazolidinone | Reaction of azomethine ylides with a chiral vinyl sulfoxide | High endo-diastereoselectivity | nih.gov |

| Michael Addition | Chiral Oxazolidinone | Addition of pyrrolidine enamines to a methylene-oxazolidinone | Favors cis or trans adducts depending on enamine | uow.edu.au |

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. wikipedia.orgresearchgate.netlibretexts.org Proline itself and its derivatives are among the most successful organocatalysts. nih.gov These methods are particularly effective for constructing substituted pyrrolidine rings.

Michael Addition: The asymmetric Michael addition is a key C-C bond-forming reaction. wikipedia.org In the context of proline synthesis, a common strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system. For example, the organocatalytic addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral prolinol silyl (B83357) ether, can generate intermediates that are subsequently cyclized to form highly functionalized, enantiomerically enriched proline derivatives. nih.gov This approach allows for the stereocontrolled introduction of a substituent at what will become the C4 position of the proline ring. researchgate.net

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition between an azomethine ylide and a dipolarophile (an alkene) is one of the most powerful methods for the de novo synthesis of the pyrrolidine ring. wikipedia.orgnih.gov This reaction can create up to four new stereocenters in a single, highly atom-economical step. nih.gov The use of chiral catalysts, often metal complexes with chiral ligands or purely organic catalysts, renders this transformation enantioselective. rsc.orgacs.org An azomethine ylide, typically generated in situ from the condensation of an α-amino acid ester and an aldehyde, reacts with a substituted alkene. The substituent on the alkene dipolarophile ultimately becomes the substituent at the C4 position of the resulting proline ester. The high degree of stereocontrol achievable makes this a premier strategy for accessing diverse and complex proline analogs. mdpi.com

Table 2: Selected Organocatalytic Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalyst Type | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Michael Addition | Diarylprolinol silyl ether | Addition of aldehydes to nitroalkenes | Excellent yields and enantioselectivities | nih.gov |

| 1,3-Dipolar Cycloaddition | Silver or Copper catalysts | Reaction of azomethine ylides with N-tert-butanesulfinylazadienes | High regio- and diastereoselectivities | acs.org |

| 1,3-Dipolar Cycloaddition | (No catalyst, substrate control) | Three-component reaction of isatins, α-amino acids, and maleimides | Excellent diastereoselectivities (>99:1 dr) | mdpi.com |

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of enzymes. This approach is particularly valuable for producing enantiomerically pure compounds. Two primary strategies are employed for synthesizing chiral proline derivatives.

Enzymatic Kinetic Resolution: This method involves the separation of a racemic mixture of a key synthetic intermediate. An enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For example, lipases such as Candida antarctica lipase (B570770) B (CALB) have been used to selectively hydrolyze one enantiomer of a racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid derivative. researchgate.netresearchgate.net The resulting mixture of the hydrolyzed product and the unreacted ester can be easily separated, providing access to two different enantiomerically enriched chiral building blocks that can be converted into cis- or trans-4-hydroxyprolines and other derivatives.

Direct Enzymatic Functionalization: A more advanced strategy involves the direct, stereoselective functionalization of the proline ring using an enzyme. Proline hydroxylases are enzymes capable of introducing a hydroxyl group at the C3 or C4 position with high regio- and stereoselectivity. For instance, a recombinant E. coli expressing L-proline cis-4-hydroxylase has been developed as a whole-cell biocatalyst to produce cis-4-hydroxy-L-proline directly from L-proline. nih.gov This hydroxylated product can then serve as a versatile chiral starting material for further chemical modification to introduce groups like the 4-bromobenzyl moiety. This approach can significantly streamline synthetic routes and improve the sustainability of the process. nih.gov

Regioselective and Stereospecific Functionalization Techniques

The key challenge in synthesizing (4S)-4-(4-Bromo-benzyl)-L-proline HCl lies in the regioselective introduction of the 4-bromobenzyl group at the C4 position with specific S stereochemistry, while retaining the native (S)-configuration at the C2 position. Several robust strategies have been developed for analogous 4-substituted prolines, which are applicable to this target.

A prominent and effective strategy begins with the commercially available and inexpensive chiron, (2S, 4R)-4-hydroxy-L-proline (cis-4-hydroxy-L-proline). mdpi.com This approach leverages the existing stereocenter at C4 as a starting point for inversion of configuration. A typical synthetic sequence involves several key transformations:

Protection: The nitrogen and carboxylic acid functionalities of hydroxyproline (B1673980) are first protected. Common protecting groups include carboxybenzyl (Cbz) for the amine and a methyl or ethyl ester for the acid, which prevent unwanted side reactions in subsequent steps.

Oxidation: The C4 hydroxyl group is oxidized to a ketone, yielding a 4-oxoproline intermediate. This step can be achieved using various reagents, such as trichloroisocyanuric acid (TCICA) in the presence of TEMPO. mdpi.com

Carbon Skeleton Extension: The 4-bromobenzyl moiety is introduced at the C4 position. A common method is the Wittig reaction, where the 4-oxoproline intermediate is treated with a phosphonium ylide derived from 4-bromobenzyl bromide. This reaction forms an exocyclic double bond at the C4 position, creating 4-(4-bromobenzylidene)-L-proline. mdpi.com

Stereoselective Reduction: The final and most critical step for establishing the desired (4S) stereochemistry is the stereoselective reduction of the exocyclic double bond. This is typically accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The facial selectivity of the hydrogenation is directed by the bulky substituent at the C2 position, leading to the preferential formation of the desired (4S) diastereomer. mdpi.com

Deprotection and Salt Formation: Finally, the protecting groups are removed, often under hydrogenolysis conditions which can simultaneously reduce the double bond and remove a Cbz group. The resulting free amino acid is then treated with hydrochloric acid to form the stable and crystalline this compound salt, which also facilitates purification. mdpi.com

Another powerful technique for forming the C-C bond at the C4 position involves modern cross-coupling reactions. For instance, Suzuki cross-coupling can be employed to create 4-(arylmethyl)prolines. thieme.dethieme.de This would involve preparing a proline derivative with a suitable leaving group (e.g., a triflate) at the C4 position from 4-hydroxy-L-proline, which could then be coupled with an appropriate boronic acid or ester under palladium catalysis.

The table below summarizes key transformations used in the synthesis of 4-substituted prolines, analogous to the synthesis of the target compound.

| Step | Transformation | Typical Reagents & Conditions | Stereochemical Outcome |

| 1 | Oxidation of 4-hydroxyproline (B1632879) | Trichloroisocyanuric acid (TCICA), TEMPO, Ethyl Acetate | Achiral at C4 |

| 2 | Olefination of 4-oxoproline | Propyltriphenylphosphonium bromide, NaH, DMSO | Forms exocyclic alkene |

| 3 | Stereoselective Hydrogenation | H₂, Pd/C, Methanol (B129727) | Diastereoselective reduction, establishes (4S) stereocenter |

| 4 | Deprotection / Salt Formation | H₂, Pd/C; followed by HCl in Dioxane | Removal of protecting groups and formation of HCl salt |

Scale-up Considerations and Process Chemistry for Research Applications

Transitioning the synthesis of this compound from a laboratory scale (milligrams) to a larger, multigram or kilogram scale for extensive research or preclinical studies introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to ensure the process is safe, cost-effective, robust, and reproducible.

Starting Material Selection: For any scale-up campaign, the choice of starting material is critical. The use of inexpensive, readily available, and optically pure starting materials like (2S, 4R)-4-hydroxy-L-proline is highly advantageous over multi-step syntheses that build the chiral center from scratch. mdpi.comresearchgate.net This significantly reduces cost and manufacturing complexity.

Process Optimization and Safety: Reagents that are ideal for small-scale synthesis may not be suitable for large-scale production due to safety concerns, cost, or waste generation. For example, while strong bases like sodium hydride are effective for Wittig reactions in the lab, their large-scale use requires specialized handling due to their flammability. mdpi.com Process optimization would explore alternative, safer base and solvent systems. Reaction concentration is another key parameter; in some cases, running reactions at higher concentrations or even neat (solvent-free) can dramatically improve yield and throughput, reducing solvent waste and cost. acs.org

Purification and Isolation: Chromatographic purification, a staple in laboratory synthesis, is often impractical and expensive at a larger scale. The development of a robust crystallization procedure is therefore essential. The formation of the hydrochloride salt of the final product is a key strategy in this regard. Amine-containing compounds are often crystalline as salts, making them easier to isolate and purify by recrystallization, while also improving their stability and handling characteristics. mdpi.com The final product's purity can be rigorously controlled through this method, ensuring consistency between batches.

Minimizing Steps: A successful scale-up strategy often involves minimizing the number of synthetic steps. Telescoping, where intermediates are not isolated but are carried forward in the same reaction vessel, can significantly improve efficiency. For instance, a one-pot protocol for deprotection and salt formation would be highly desirable.

The following table outlines some key differences between lab-scale synthesis and scale-up considerations for a hypothetical synthesis of the target compound.

| Parameter | Laboratory Scale (mg-g) | Scale-up for Research (g-kg) | Rationale |

| Starting Material | Any suitable chiral precursor | (2S, 4R)-4-hydroxy-L-proline | Cost-effectiveness and availability. mdpi.com |

| Purification | Flash column chromatography | Crystallization (as HCl salt) | Scalability, cost, efficiency. mdpi.com |

| Reaction Monitoring | Thin Layer Chromatography (TLC), LC-MS | High-Performance Liquid Chromatography (HPLC) | Quantitative monitoring for process control. |

| Bases | NaH, LDA | K₂CO₃, DBU, NaOEt | Improved safety profile and handling. |

| Solvents | Anhydrous THF, DMF | Toluene, 2-MeTHF, Ethyl Acetate | Lower cost, better safety, easier recovery. |

Chemical Reactivity and Derivatization Strategies of 4s 4 4 Bromo Benzyl L Proline Hcl

Functional Group Transformations and Interconversions

The reactivity of (4S)-4-(4-Bromo-benzyl)-L-proline HCl is dictated by its three primary functional groups. Selective manipulation of the carboxylic acid, the secondary amine, and the aromatic bromine atom allows for the systematic construction of diverse molecular scaffolds.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification, most commonly through esterification and amidation. Esterification is typically performed to protect the carboxyl group during subsequent reactions or to modify the compound's solubility and pharmacokinetic properties. A common method involves reacting the proline derivative with an alcohol, such as benzyl (B1604629) alcohol, in the presence of an acid catalyst or a dehydrating agent. For instance, the synthesis of L-proline benzyl ester hydrochloride can be achieved by reacting L-proline with benzyl alcohol and thionyl chloride, a method that produces the desired ester in high yield. chemicalbook.com

Amidation, the formation of an amide bond, is fundamental to peptide synthesis. The carboxylic acid of this compound can be coupled with a primary or secondary amine using standard peptide coupling reagents. These reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), activate the carboxylic acid to facilitate nucleophilic attack by the amine. This reaction is a cornerstone for incorporating this modified proline residue into peptide chains, enabling the study of how 4-substituted prolines influence peptide structure and function.

N-Protection and Deprotection Strategies (e.g., Boc-protection, HCl salt formation)

The secondary amine of the pyrrolidine (B122466) ring is highly nucleophilic and typically requires protection to prevent unwanted side reactions during synthesis. organic-chemistry.org A variety of nitrogen-protecting groups can be employed, with the choice depending on the desired reaction conditions for subsequent steps (orthogonal strategy). organic-chemistry.org

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for proline derivatives. nih.gov It is stable under a range of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). nih.gov Another common protecting group in solid-phase peptide synthesis is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is notably base-labile and allows for selective deprotection without affecting acid-labile groups. researchgate.net

The compound is often supplied and handled as a hydrochloride (HCl) salt. In this form, the protonated amine is non-nucleophilic, providing a simple and effective means of protection that also enhances the compound's stability and crystallinity. The free amine can be easily regenerated by treatment with a non-nucleophilic base.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | Widely used in solution-phase synthesis; stable to bases. nih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Standard for solid-phase peptide synthesis; UV-active. researchgate.net |

| Carboxybenzyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. mdpi.com |

| Protonation (HCl Salt) | N/A | Basic (e.g., DIPEA, NaHCO₃) | Enhances stability and handling; simple deprotection. mdpi.com |

Modification of the Bromobenzyl Aromatic Ring via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The 4-bromobenzyl moiety serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. thieme.de This allows for the creation of a library of proline analogues with varied steric and electronic properties at the C4 position.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for modifying complex biomolecules. nih.govbeilstein-journals.org By employing different boronic acids, a vast array of aryl, heteroaryl, or vinyl groups can be appended to the benzyl ring. thieme.de

The Sonogashira coupling reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.org The resulting alkyne-substituted proline derivatives are valuable intermediates themselves, as the alkyne can undergo further transformations, such as click chemistry, to attach fluorescent probes, affinity tags, or other molecular entities. nih.gov

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(OAc)₂) + Base | Aryl-Aryl | 4-(Biphenyl-4-ylmethyl)-L-proline derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst + Cu(I) Co-catalyst | Aryl-Alkyne | 4-((4-Alkynyl)benzyl)-L-proline derivative |

Stereoselective Derivatization at the C4 Position of the Pyrrolidine Ring

While the title compound already possesses a substituent at the C4 position, this site can be further modified. Synthetic strategies often begin with a more readily available chiral precursor, like 4-hydroxy-L-proline, to introduce the desired C4 substituent with high stereocontrol. mdpi.comchemrxiv.org

A common approach involves the oxidation of the hydroxyl group in N-protected 4-hydroxyproline (B1632879) to a ketone. mdpi.com This prochiral ketone can then undergo stereoselective reduction using chiral reducing agents to yield either the cis or trans 4-hydroxyproline derivative, or it can be reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to install new C4 substituents. Alternatively, Wittig olefination of the ketone can introduce an alkylidene group, which can then be stereoselectively hydrogenated to yield a 4-alkylproline derivative. mdpi.com The stereochemical outcome of these reactions is often directed by the steric hindrance imposed by the existing substituents on the pyrrolidine ring, particularly the C2 carboxyl group. nih.gov

Synthesis of Polyfunctionalized and Conformationally Restricted Proline Derivatives

The unique cyclic structure of proline imposes significant conformational restrictions on peptide backbones, making its derivatives powerful tools for controlling peptide and protein structure. sigmaaldrich.com this compound serves as an excellent starting material for creating even more complex and conformationally constrained analogues.

By combining the reactions described above, highly polyfunctionalized derivatives can be synthesized. For example, one could first perform a Suzuki coupling on the bromobenzyl group, followed by amidation of the carboxylic acid, and finally, modification of the N-terminal amine. This modular approach allows for the systematic construction of complex molecules with precisely tailored properties. nih.gov

Furthermore, the C4 substituent can be used to create novel bicyclic or spirocyclic systems. For instance, intramolecular cyclization reactions can forge new rings, leading to highly rigid structures that can serve as scaffolds in drug design or as mimetics of peptide secondary structures like β-turns. nih.gov The synthesis of such conformationally restricted analogues is of great interest for developing potent and selective ligands for biological targets. nih.govsigmaaldrich.com

Stability and Storage Considerations relevant to Chemical Research

This compound is typically supplied as a stable, lyophilized white powder. cusabio.com The hydrochloride salt form contributes to its stability by preventing potential degradation pathways involving the free amine. For long-term storage, it is recommended to keep the compound in a well-sealed container at low temperatures, generally between 0°C and 8°C, or frozen at -20°C for extended periods. cusabio.com When in solution, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles, which can lead to degradation over time. cusabio.com As with most organic compounds, it should be protected from light and moisture to ensure its integrity for research applications.

Applications of 4s 4 4 Bromo Benzyl L Proline Hcl in Advanced Organic Synthesis

As Chiral Building Blocks in Complex Molecule Synthesis

The intrinsic chirality and structural rigidity of the proline ring make its derivatives, including (4S)-4-(4-Bromo-benzyl)-L-proline HCl, highly valuable as chiral building blocks. nih.gov These building blocks serve as foundational starting materials for the synthesis of complex molecular targets, ensuring the precise arrangement of atoms in three-dimensional space, which is often critical for biological activity. nih.gov The presence of the 4-bromobenzyl substituent provides an additional layer of utility, offering a site for further chemical modification through reactions such as cross-coupling, which significantly expands its synthetic potential. chemimpex.com

The defined stereochemistry of this compound is instrumental in the construction of complex scaffolds and frameworks with predictable three-dimensional structures. The pyrrolidine (B122466) ring acts as a rigid template, and the substituent at the C4 position dictates the spatial orientation of appended molecular fragments. This control is crucial in medicinal chemistry, where the precise architecture of a molecule determines its interaction with biological targets like enzymes and receptors. nih.gov

Table 1: Potential Cross-Coupling Reactions Utilizing the Bromobenzyl Group

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application |

| Suzuki Coupling | Boronic acid/ester | Biaryl | Synthesis of complex biaryl-containing natural product analogues |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Introduction of rigid, linear linkers or handles for click chemistry |

| Heck Coupling | Alkene | Aryl-alkene | Formation of stilbene-like structures within a larger framework |

| Buchwald-Hartwig Amination | Amine | Aryl-amine | Creation of novel ligands or connecting to other bioactive moieties |

This compound is a key precursor for generating libraries of novel molecular entities and analogs for drug discovery and materials science. chemimpex.com Its utility as a starting material stems from its dual functionality: the proline core provides a chiral scaffold, while the bromobenzyl group serves as a versatile anchor for diversification. mdpi.org By modifying the carboxyl and amino groups of the proline backbone and functionalizing the aromatic ring, a vast array of structurally diverse compounds can be synthesized from this single precursor.

For example, in pharmaceutical development, this building block can be used to synthesize analogs of known bioactive compounds to improve their potency, selectivity, or pharmacokinetic properties. The lipophilicity imparted by the bromobenzyl group can enhance membrane permeability and bioavailability. chemimpex.com The ability to systematically modify the structure allows for detailed structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.

Role in Asymmetric Catalysis as a Ligand or Organocatalyst Precursor

The field of asymmetric catalysis has been significantly influenced by the use of chiral molecules derived from the "chiral pool," and proline is a cornerstone of this approach. wikipedia.orgresearchgate.net Derivatives like this compound serve as valuable precursors for two major classes of catalysts: metal-free organocatalysts and chiral ligands for transition metal complexes. The substituent at the 4-position can be used to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

L-proline itself is a highly effective organocatalyst for a variety of enantioselective transformations, including aldol (B89426), Mannich, and Michael reactions. wikipedia.orgresearchgate.nettcichemicals.com These reactions typically proceed through enamine or iminium ion intermediates. Modifying the proline scaffold, such as by introducing a 4-bromobenzyl group, can enhance the catalyst's performance. The substituent can influence the catalyst's solubility, steric environment, and electronic properties, which in turn affects the transition state of the reaction and can lead to improved enantioselectivity or diastereoselectivity. researchgate.net

For instance, the bulky 4-bromobenzyl group can create a more defined chiral pocket, leading to better facial discrimination in the approach of reactants. Furthermore, the aromatic ring can engage in non-covalent interactions, such as π-stacking, with substrates or transition states, providing an additional layer of stereochemical control.

Table 2: Key Asymmetric Reactions Catalyzed by Proline and its Derivatives

| Reaction Type | Reactants | Product | Catalytic Intermediate |

| Aldol Reaction | Ketone/Aldehyde + Aldehyde | β-Hydroxy Ketone/Aldehyde | Enamine |

| Mannich Reaction | Aldehyde + Amine + Ketone | β-Amino Ketone | Iminium Ion & Enamine |

| Michael Addition | Aldehyde/Ketone + α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Enamine |

| α-Amination | Aldehyde/Ketone + Azodicarboxylate | α-Amino Carbonyl Compound | Enamine |

In addition to organocatalysis, proline derivatives are widely used as chiral ligands in transition-metal-catalyzed reactions. This compound can be readily converted into various ligand types. For example, the carboxylic acid and secondary amine can coordinate to a metal center, forming a bidentate chelate. The 4-substituent plays a critical role in shaping the chiral environment around the metal, which is essential for achieving high enantioselectivity. mdpi.com

The synthesis of binaphthyl-proline hybrid ligands, for instance, has shown that matching the chirality of the proline unit with the axial chirality of the binaphthyl group is crucial for high stereoselectivity in reactions like the copper-catalyzed Henry reaction. nih.gov Similarly, proline-derived N,O-based ligands have been used in titanium-catalyzed asymmetric additions. chemrxiv.org The 4-bromobenzyl group on the target compound offers a handle to covalently attach the ligand to a solid support for catalyst recycling or to introduce additional coordinating groups, potentially creating tridentate or tetradentate ligands for more sophisticated catalytic systems.

Utilization in Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced therapeutic properties. Proline analogues are particularly attractive because their rigid ring structure introduces conformational constraints into the peptide backbone, often inducing specific secondary structures like β-turns. nih.govthieme-connect.de These constraints can increase binding affinity to biological targets and improve stability against proteolytic degradation. nih.govmdpi.org

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis techniques. nih.gov The 4-bromobenzyl side chain can serve multiple purposes. It can act as a pharmacophore itself, interacting with hydrophobic pockets in a target protein. Alternatively, it can function as a chemical handle for post-synthetic modification. For example, the bromo group allows for the attachment of fluorescent probes, biotin (B1667282) tags for affinity purification, or other bioactive small molecules through cross-coupling chemistry, a technique sometimes referred to as "proline editing". nih.gov This versatility makes it a valuable tool for developing novel peptide-based drugs and chemical biology probes. nih.gov

Incorporation of (4S)-4-(4-Bromo-benzyl)-L-proline into Oligopeptide Sequences

The site-specific introduction of this compound into oligopeptide sequences is a strategic approach to imbue peptides with unique structural and functional properties. The synthesis of peptides containing this modified proline analogue can be achieved through established solid-phase peptide synthesis (SPPS) protocols. A common and efficient method involves the "proline editing" technique, where a readily available precursor, such as Fmoc-4R-hydroxyproline (Fmoc-Hyp-OH), is incorporated into the growing peptide chain. nih.gov

Following the completion of the peptide sequence assembly, the hydroxyl group of the hydroxyproline (B1673980) residue is chemically modified in a stereospecific manner. For the synthesis of a 4S-substituted proline derivative, a two-step process is typically employed. First, the hydroxyl group of the 4R-hydroxyproline residue is activated by conversion to a good leaving group, such as a tosylate or mesylate. Subsequently, a nucleophilic substitution reaction is carried out. While direct substitution with a 4-bromo-benzyl nucleophile can be challenging, a more common route involves a Mitsunobu reaction. In a model tetrapeptide (Ac-TYPN-NH2), 4R-Hyp was stereospecifically converted to 122 different 4-substituted prolyl amino acids, with 4R or 4S stereochemistry, via various reactions including Mitsunobu reactions. nih.gov

The presence of the 4-bromo-benzyl group offers several advantages for subsequent applications. The bromine atom serves as a versatile chemical handle for further modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide array of functionalities, including fluorescent probes, biotin tags, or other reporter groups, post-synthesis.

Design of Conformationally Restricted Peptidomimetics for Structural Probes

The incorporation of (4S)-4-(4-Bromo-benzyl)-L-proline into peptide sequences is a powerful tool for the design of conformationally restricted peptidomimetics that can serve as precise structural probes. The stereochemistry and steric bulk of the 4-bromo-benzyl substituent at the C4 position of the proline ring play a crucial role in dictating the local and global conformation of the peptide backbone.

Proline residues in a polypeptide chain can exist in two distinct puckered conformations of the pyrrolidine ring: Cγ-endo and Cγ-exo. These ring puckers are in equilibrium and influence the preceding peptide bond's propensity to adopt a cis or trans conformation. It is well-established that 4S-substituents on the proline ring, particularly those with electron-withdrawing or sterically demanding characteristics, preferentially stabilize the Cγ-endo ring pucker. nih.govnih.gov This conformational bias, in turn, increases the population of the cis isomer of the Xaa-Pro peptide bond. nih.gov

This ability to enforce a specific local conformation is invaluable for designing peptidomimetics that mimic or stabilize particular secondary structures, such as β-turns or polyproline II helices. By locking a segment of a peptide into a defined geometry, researchers can investigate the conformational requirements for protein-protein interactions, enzyme-substrate binding, and other biological recognition events.

The 4-bromo-benzyl group also introduces a unique spectroscopic handle. The bromine atom can be used in X-ray crystallography to aid in phase determination through anomalous dispersion. Furthermore, if the bromine is isotopically labeled (e.g., with ⁷⁷Br), it could potentially be used in specialized imaging techniques. More commonly, the aromatic ring of the benzyl (B1604629) group can be exploited in NMR studies, such as through Nuclear Overhauser Effect (NOE) experiments, to provide distance restraints that help in elucidating the three-dimensional structure of the peptide in solution. nih.gov

The combination of conformational restriction and the presence of a versatile chemical and spectroscopic probe makes peptides containing (4S)-4-(4-Bromo-benzyl)-L-proline valuable tools for chemical biology and drug discovery.

Table 1: Conformational Preferences of 4-Substituted Prolines

| Proline Derivative | Preferred Ring Pucker | Influence on Xaa-Pro Bond |

| (4S)-substituted Proline | Cγ-endo | Increased cis population |

| (4R)-substituted Proline | Cγ-exo | Increased trans population |

Table 2: Potential Applications of (4S)-4-(4-Bromo-benzyl)-L-proline in Peptidomimetics

| Application | Rationale |

| Structural Probes for Protein Binding | Stabilization of bioactive conformation to study interactions. |

| Development of Enzyme Inhibitors | Mimicking the transition state or bound conformation of a substrate. |

| Probing Protein Folding Pathways | Introducing a local conformational constraint to study its effect on folding. |

| Scaffolds for Drug Discovery | Creating conformationally defined templates for further functionalization. |

Analytical Methodologies for Research Level Characterization of 4s 4 4 Bromo Benzyl L Proline Hcl

Determination of Enantiomeric and Diastereomeric Purity

The presence of two stereocenters in (4S)-4-(4-bromo-benzyl)-L-proline HCl necessitates careful analysis to distinguish between enantiomers and diastereomers. The precise control of stereochemistry is often critical in its applications, making the determination of enantiomeric and diastereomeric purity a crucial aspect of its characterization.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is a cornerstone technique for the separation and quantification of stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely adopted method for the analysis of proline derivatives. For compounds structurally similar to this compound, such as 2-(4-bromobenzyl)proline, zwitterionic CSPs like CHIRALPAK ZWIX(+) and CHIRALPAK ZWIX(-) have demonstrated effective enantiomeric separation. hplc.eu The choice of mobile phase, often a mixture of methanol (B129727) and acetonitrile (B52724) with additives like diethylamine (B46881) and formic acid, is critical for achieving optimal resolution. hplc.eu

Gas chromatography (GC) can also be employed for chiral separations of amino acids, though it typically requires derivatization to increase the volatility of the analyte. A common two-step derivatization process involves methylation followed by acetylation, which does not cause racemization and allows for successful enantiomeric separation on chiral GC columns.

Table 1: Chiral HPLC Separation of 2-(4-bromobenzyl)proline Enantiomers

| Chiral Stationary Phase | Retention Factor (k1) | Separation Factor (α) | Mobile Phase Composition | Elution Order | Reference |

| CHIRALPAK ZWIX(+) | 1.10, 1.53 | 3.20 | MeOH/MeCN (50/50 v/v) + 25 mM DEA + 50 mM FA | R < S | hplc.eu |

| CHIRALPAK ZWIX(-) | 0.78, 1.72 | 4.40 | MeOH/MeCN (50/50 v/v) + 25 mM DEA + 50 mM FA | S < R | hplc.eu |

Note: Data presented is for the positional isomer 2-(4-bromobenzyl)proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity through the use of chiral auxiliaries. Chiral shift reagents, often lanthanide-based complexes, can form diastereomeric complexes with the enantiomers in a sample, leading to distinguishable chemical shifts in the NMR spectrum. This allows for the quantification of each enantiomer by integrating the respective signals.

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which inherently have different NMR spectra. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are commonly used for this purpose with amino acids. The resulting diastereomers can then be analyzed by standard HPLC.

Polarimetry for Optical Rotation Measurements

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral molecule and can be used to determine its enantiomeric purity if the specific rotation of the pure enantiomer is known. While not a separative technique, it provides a bulk measure of the enantiomeric excess in a sample.

Structural Elucidation Techniques for Novel Derivatives and Reaction Products

The synthesis of novel derivatives of this compound or its use in chemical reactions necessitates robust techniques for the unambiguous determination of the resulting molecular structures, including their stereochemistry.

Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY for stereochemical assignments)

One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the molecular structure. However, for complex molecules, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close in space, which is invaluable for determining stereochemistry, such as the relative configuration of substituents on the proline ring. For instance, in related N-benzylproline complexes, a correlation between the α-proton of the amino acid and the ortho-protons of the benzyl (B1604629) group in the NOESY spectrum can confirm their spatial relationship. beilstein-journals.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 4-Substituted Proline Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα-H | 4.12 | 63.9 |

| Cβ-H | 2.02, 2.34 | 31.7 |

| Cγ-H | 2.02 | 48.8 |

| Cδ-H | 3.37 | 26.5 |

| C=O | - | 177.5 |

| Benzyl-CH₂ | 2.85, 3.15 | 38.5 |

| Aromatic-H | 7.20-7.50 | 128.0-138.0 |

Note: These are representative chemical shifts for a 4-substituted proline derivative and may vary for the specific title compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information. For protonated proline and its derivatives, common fragmentation pathways include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid moiety, as well as cleavage of the side chain. The fragmentation of the brominated benzyl group would also produce characteristic isotopic patterns due to the presence of the bromine atom.

Table 3: Theoretical and Observed Masses for a Hypothetical Derivative of (4S)-4-(4-Bromo-benzyl)-L-proline

| Derivative | Molecular Formula | Theoretical Exact Mass (m/z) | Observed Mass (m/z) |

| N-acetylated methyl ester | C₁₅H₁₈BrNO₃ | 355.0465 | 355.0468 |

Note: This table presents hypothetical data for illustrative purposes.

Future Directions and Emerging Research Avenues for 4s 4 4 Bromo Benzyl L Proline Hcl

Expansion of Synthetic Utility to Novel Reaction Types and Broader Substrate Scopes

The utility of L-proline and its derivatives as asymmetric catalysts is well-established for a range of carbon-carbon bond-forming reactions, including aldol (B89426), Mannich, and Michael reactions. mdpi.comresearchgate.netlongdom.org However, the development of modified proline catalysts, such as (4S)-4-(4-Bromo-benzyl)-L-proline HCl, aims to overcome the limitations of the parent molecule, such as high catalyst loading requirements and limited compatibility with non-polar solvents. organic-chemistry.orgrsc.org

Future research will likely focus on applying this catalyst to a wider array of synthetic transformations. The presence of the 4-bromobenzyl group may enable novel reactivity or enhanced selectivity in reactions that have traditionally been challenging for simpler proline catalysts. Areas ripe for exploration include:

Complex Cascade Reactions: Designing multi-step, one-pot sequences where the catalyst's unique steric hindrance and electronic nature can control multiple stereocenters with high fidelity.

Reactions with Challenging Substrates: Employing the catalyst for transformations involving sterically demanding or electronically deactivated substrates that are unreactive with standard proline catalysts. Studies on other substituted prolines have shown that modifications to the ring can significantly alter substrate acceptance. nih.gov

Photoredox and Electrochemical Reactions: Integrating the catalyst into modern synthetic methodologies that utilize light or electricity to drive reactions, potentially unlocking new asymmetric transformations.

The expansion of the substrate scope is another critical avenue. Research will aim to demonstrate the catalyst's effectiveness across a broader range of aldehydes, ketones, nitro-olefins, and imines, thereby increasing its versatility and appeal for complex molecule synthesis. organic-chemistry.orgresearchgate.net

Development of Immobilized and Recyclable Catalytic Systems using Proline Derivatives

A significant drawback of homogeneous organocatalysis is the difficulty in separating the catalyst from the reaction mixture post-completion. rsc.org Immobilizing the catalyst onto a solid support addresses this challenge, facilitating easy recovery and reuse, which is crucial for both economic viability and environmental sustainability. eurekaselect.comresearchgate.net The development of heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste. rsc.org

For this compound, future efforts will concentrate on its heterogenization through various strategies. nih.govrsc.org The choice of support and immobilization technique is critical as it can influence catalytic activity, selectivity, and stability. beilstein-journals.org

| Immobilization Strategy | Support Material | Description | Potential Advantages |

| Covalent Bonding | Silica, Polystyrene, Magnetic Nanoparticles | The catalyst is attached to the support via a strong chemical bond. This can be achieved by modifying the catalyst or the support with appropriate functional groups. rsc.orgbeilstein-journals.org | High stability, low leaching of the catalyst, robust for multiple cycles. rsc.org |

| Non-covalent Interactions | Porous Polymers, Ionic Liquids | The catalyst is adsorbed onto the support's surface through weaker forces like hydrogen bonding or van der Waals forces, or dissolved in an ionic liquid phase. beilstein-journals.orgmdpi.com | Simple preparation, potential for high catalyst loading. |

| Encapsulation | Mesoporous Silica, Metal-Organic Frameworks (MOFs) | The catalyst is physically trapped within the pores of the support material without forming a chemical bond. beilstein-journals.org | Protects the catalyst from harsh conditions, can influence selectivity through confinement effects. |

The ultimate goal is to create a robust, immobilized system that retains the high catalytic efficiency and stereoselectivity of the homogeneous catalyst while allowing for simple filtration and reuse over numerous reaction cycles without a significant loss in performance. beilstein-journals.orgresearchgate.net

Integration into High-Throughput Synthesis and Screening Methodologies

The discovery and optimization of new catalysts and reactions is often a time-consuming, resource-intensive process. numberanalytics.com High-Throughput Screening (HTS) has revolutionized this field by enabling the rapid and parallel testing of large libraries of potential catalysts under diverse reaction conditions. numberanalytics.comnih.gov

Future research will see the integration of this compound and its analogues into HTS workflows. This involves several key steps:

Library Synthesis: Creating a diverse library of related proline derivatives by systematically varying the substituents on the pyrrolidine (B122466) ring or the benzyl (B1604629) moiety.

Parallel Screening: Using automated robotic systems to perform hundreds or thousands of reactions simultaneously in miniaturized formats (e.g., microplates). numberanalytics.com

Rapid Analysis: Employing advanced analytical techniques like mass spectrometry, HPLC, or fluorescence-based assays to quickly determine the yield and enantioselectivity of each reaction. mpg.de

This approach will significantly accelerate the identification of the optimal catalyst and reaction conditions for a specific transformation, expanding the practical applications of this class of organocatalysts. numberanalytics.comnumberanalytics.com Furthermore, data generated from HTS can be used to build structure-activity relationship models, guiding the rational design of next-generation catalysts.

Exploration as Chemical Probes and Tools for Mechanistic Studies in Chemical Biology

The unique structural features of this compound make it a promising candidate for use as a chemical probe in biological systems. Functionalized proline residues are increasingly used to study and manipulate peptide and protein structure and function. acs.orgmdpi.com

The 4-bromobenzyl group can serve multiple purposes:

Pharmacological Building Block: This compound is already utilized as a building block in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders, where its lipophilicity can enhance membrane permeability. chemimpex.com

Crystallographic Phasing: The bromine atom is electron-rich and can act as a heavy atom, which is useful for solving the phase problem in X-ray crystallography of proteins or enzymes that bind to it.

Bioorthogonal Handle: The aryl bromide can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups. acs.org This would enable researchers to track the catalyst's location within cells or to identify its biological targets.

By incorporating this modified proline into peptides, researchers can investigate the role of proline isomerization in protein folding and function, or probe the active sites of enzymes. mdpi.commerckmillipore.com These studies provide fundamental insights into biological processes and can aid in the development of new therapeutic agents.

Advancement in Sustainable and Green Chemistry Methodologies for its Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.commdpi.com Future research on this compound will be heavily influenced by these principles.

Key areas of focus will include:

Greener Synthesis Routes: Developing more sustainable methods for the synthesis of the catalyst itself. This could involve using renewable starting materials, employing biocatalysis (enzymes) to create key stereocenters, or utilizing solvent-free reaction conditions to minimize waste. mdpi.comwjpmr.com

Benign Reaction Media: Expanding the use of the catalyst in environmentally friendly solvents like water, ionic liquids, or supercritical fluids, moving away from traditional volatile organic compounds (VOCs). jddhs.comresearchgate.net

Atom Economy: Designing reactions catalyzed by this compound that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. wjpmr.com

Energy Efficiency: Exploring the use of alternative energy sources like microwave irradiation or mechanochemistry (grinding) to drive reactions, which can often reduce reaction times and energy consumption compared to conventional heating. mdpi.commdpi.com

By focusing on these areas, the chemical community can ensure that the application of powerful catalysts like this compound is not only synthetically effective but also environmentally responsible. longdom.org

Q & A

What are the common synthetic routes for (4S)-4-(4-Bromo-benzyl)-L-proline HCl, and how are intermediates characterized?

Basic Research Question

The synthesis typically involves functionalizing L-proline at the 4-position with a 4-bromobenzyl group. A validated route (Fig. 1, ) starts with imidazolidine-2,4-dione reacting with 4-bromo-benzyl chloride under basic conditions to form intermediates like 3-(4-bromo-benzyl)-imidazolidine-2,4-dione. Subsequent steps include thionation with Lawesson’s reagent and coupling with L-proline derivatives. Key intermediates are characterized via:

- Elemental analysis for purity validation.

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry (e.g., distinguishing trans-4-substitution ).

- Mass spectrometry (MS) for molecular weight verification .

How does the stereochemical configuration at the 4-position of L-proline affect biological activity, and what analytical methods validate it?

Basic Research Question

The (4S) configuration is critical for interactions with chiral biological targets (e.g., enzymes or receptors). To confirm stereochemistry:

- X-ray crystallography resolves absolute configuration, but requires high-purity crystals.

- Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) separates enantiomers using hexane/isopropanol gradients .

- Optical rotation measurements compare observed [α]D values with literature data (e.g., for Boc-protected derivatives ).

What challenges arise in optimizing reaction yields for introducing the 4-bromobenzyl group to L-proline?

Advanced Research Question

Key challenges include:

- Steric hindrance : The 4-position of L-proline is sterically crowded. Using bulky bases (e.g., DIPEA) improves regioselectivity .

- Racemization risk : Mild coupling reagents (e.g., HATU instead of EDCl) and low-temperature reactions (<0°C) preserve chirality .

- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound from brominated side products .

How should researchers address stability issues during storage of this compound?

Advanced Research Question

The compound’s hydrochloride salt is hygroscopic and prone to decomposition under humidity. Recommended protocols:

- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C, with desiccants like silica gel .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition peaks (e.g., free proline or bromobenzyl alcohol) .

What methodologies mitigate hygroscopicity during experimental handling?

Advanced Research Question

Hygroscopicity can alter stoichiometry in reactions. Mitigation strategies include:

- Lyophilization : Freeze-dry the compound before use to remove adsorbed water .

- In situ protection : Use Boc- or Fmoc-protected derivatives during synthesis to reduce moisture sensitivity .

- Karl Fischer titration : Quantify residual water content before critical reactions .

How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Advanced Research Question

Unexpected splitting may arise from:

- Dynamic stereochemistry : Variable-temperature NMR (VT-NMR) between -40°C to 60°C detects conformational exchange .

- Impurity overlap : 2D NMR (COSY, HSQC) assigns proton-carbon correlations, distinguishing target signals from impurities (e.g., bromobenzyl ether byproducts) .

- Crystallographic validation : Compare experimental NOESY contacts with X-ray-derived spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.